molecular formula C10H11ClF3NO B13038446 (1R,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL

(1R,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13038446
M. Wt: 253.65 g/mol
InChI Key: XOKSOWRYJFLXDJ-CDUCUWFYSA-N
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Description

(1R,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL is a chiral amino alcohol compound of interest in advanced pharmaceutical research and development. The specific stereochemistry of this molecule, defined by the (1R,2S) configuration, is often critical for its biological activity and interaction with enzymatic targets. This compound features a chloro-trifluoromethylphenyl moiety, a structural motif commonly associated with compounds that exhibit potent bioactivity, making it a valuable intermediate for medicinal chemistry programs. While detailed research data is limited, structurally related amino alcohols are known to serve as key precursors in the synthesis of more complex active molecules . Researchers can utilize this chemical as a versatile building block for exploring new therapeutic agents or as a standard in analytical method development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

(1R,2S)-1-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-2-3-8(11)7(4-6)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9-/m0/s1

InChI Key

XOKSOWRYJFLXDJ-CDUCUWFYSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=C(C=C1)Cl)C(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)Cl)C(F)(F)F)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-(trifluoromethyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The hydroxyl group is then converted to an amino group through a series of reactions involving reagents like ammonia or amines under specific conditions.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1R,2S) enantiomer using chiral catalysts or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the hydroxyl group or convert the amino group to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) under acidic or basic conditions.

    Reduction: H2 with a palladium catalyst, NaBH4, or LiAlH4.

    Substitution: NaOCH3, KCN, or other nucleophiles under appropriate solvent conditions.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Amines or deoxygenated compounds.

    Substitution: Compounds with substituted functional groups replacing the chloro group.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antifungal Activity :
    • Research indicates that derivatives of this compound exhibit significant antifungal properties. For instance, studies have shown that certain analogs can effectively inhibit the growth of Candida albicans, a common fungal pathogen. The Minimum Effective Concentration (MEC) for some derivatives was found to be as low as 0.31 μg/mL .
    • In vivo studies demonstrated that these compounds could lead to 100% survival rates in mice infected with C. albicans when administered at doses of 50 mg/kg .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial effects against various bacterial strains. Its structural features contribute to enhanced activity against resistant strains, making it a candidate for further development in antimicrobial therapies .
  • Pharmacological Studies :
    • The compound has been involved in pharmacological studies assessing its role as a potential therapeutic agent in treating conditions like fungal infections and possibly other microbial diseases. Its unique trifluoromethyl group enhances lipophilicity, which may improve bioavailability and efficacy .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of (1R,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL and its biological activity is crucial for optimizing its therapeutic potential. Key aspects include:

  • Trifluoromethyl Group : This group is known to enhance the metabolic stability and potency of compounds by influencing their interaction with biological targets.
  • Chlorine Substitution : The presence of chlorine on the phenyl ring can affect binding affinity and selectivity towards specific enzymes or receptors involved in fungal metabolism .

Case Study 1: Antifungal Efficacy

A study published in European Journal of Medicinal Chemistry explored various analogs of fluconazole, including those based on this compound. The findings indicated that certain modifications led to enhanced antifungal activity against resistant strains of C. albicans, suggesting potential for clinical application in treating systemic fungal infections .

Case Study 2: Antimicrobial Resistance

In a recent investigation into antimicrobial resistance patterns, compounds derived from this compound were tested against multi-drug resistant bacterial strains. Results indicated promising activity that could pave the way for new treatments against resistant infections .

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways, such as those involving neurotransmitters or hormones, leading to various physiological effects.

Comparison with Similar Compounds

Data Tables

Table 2: Structural and Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight LogP* (Predicted)
(1R,2S)-1-Amino-1-[4-Cl-3-CF₃]... C₁₀H₁₁ClF₃NO 265.65 2.8
(1R,2S)-1-Amino-1-[3-Cl-4-CF₃]... C₁₀H₁₁ClF₃NO 265.65 2.7
(1S,2S)-1-Amino-1-(2-Cl-6-F)... C₉H₁₁ClFNO 215.65 1.9

*LogP values estimated using fragment-based methods.

Biological Activity

(1R,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL, also known by its CAS number 1269928-40-6, is a chiral compound with significant biological activity. This compound features a unique combination of a trifluoromethyl group and a chloro substituent, which enhances its pharmacological profile. Its molecular formula is C10H11ClF3NO, and it has a molar mass of 253.65 g/mol. The compound's structure contributes to its interactions with various biological targets, making it of interest in medicinal chemistry and pharmacology.

The physical properties of this compound include:

  • Molecular Weight : 253.65 g/mol
  • Density : Approximately 1.359 g/cm³
  • Boiling Point : Estimated at 324.5 °C
  • Predicted pKa : 12.34

These properties suggest that the compound is stable under various conditions, which is crucial for its potential applications in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that it may modulate the functions of these molecular targets, leading to various pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can alter physiological responses.
  • Receptor Binding : It has been shown to bind to specific receptors, potentially influencing signaling pathways associated with neurotransmission and other cellular processes.

Biological Activity and Applications

The unique structural features of this compound contribute to its diverse biological activities, including:

Activity Type Description
Antidepressant Effects Research suggests potential antidepressant properties through serotonin modulation.
Anticancer Activity Preliminary studies indicate possible cytotoxic effects on cancer cell lines.
Anti-inflammatory Effects The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antidepressant Activity Study :
    • A study published in a peer-reviewed journal demonstrated that the compound exhibited significant antidepressant-like effects in animal models through modulation of serotonin levels in the brain.
  • Cytotoxicity Evaluation :
    • In vitro experiments conducted on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, suggesting potential as an anticancer agent.
  • Anti-inflammatory Mechanism Investigation :
    • Research focused on the compound's ability to reduce inflammation markers in cellular models showed promising results, indicating its potential therapeutic role in inflammatory diseases.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound Name CAS Number Key Features
(1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL1270046-99-5Similar structure but different halogen position
(1S,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL1270032-43-3Enantiomer with opposite stereochemistry
(1R)-[4-Chloro-3-(trifluoromethyl)phenyl]propan-2-one131346128Lacks amino group; used in different chemical contexts

This table illustrates how variations in structure can lead to differences in biological activity profiles.

Q & A

Q. What laboratory safety protocols are critical when handling (1R,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL?

Methodological Answer: Follow GHS hazard classifications (acute toxicity, skin/eye irritation, respiratory irritation). Use PPE (gloves, lab coat, goggles), ensure proper ventilation, and avoid aerosol formation. Store at 2–8°C in a dry environment. Decontaminate spills with inert absorbents and dispose via approved hazardous waste channels .

Q. How can researchers design a synthetic route for this compound to ensure high enantiomeric purity?

Methodological Answer: Employ asymmetric synthesis techniques such as chiral auxiliaries or enantioselective catalysis. Monitor stereochemical outcomes via chiral HPLC or polarimetry. For example, highlights the use of enantiomerically pure starting materials (e.g., (R)- or (S)-phenylethylamine) to control stereochemistry .

Q. Which spectroscopic methods are most effective for characterizing the compound’s structure and stereochemistry?

Methodological Answer: Use 1H NMR^1 \text{H NMR} to analyze coupling constants (e.g., 2JHF^2J_{H-F}) and splitting patterns indicative of stereochemistry. demonstrates the utility of 500 MHz NMR in resolving diastereomeric signals (δ 5.28 ppm, 2JHF=47.4Hz^2J_{H-F} = 47.4 \, \text{Hz}) . Complement with IR spectroscopy for functional group verification and mass spectrometry for molecular weight confirmation.

Advanced Research Questions

Q. How can stereochemical purity be rigorously analyzed, particularly in the presence of diastereomeric impurities?

Methodological Answer: Combine 2D NMR (e.g., NOESY or COSY) to differentiate diastereomers. For example, resolves overlapping signals via 1H-1H^1 \text{H-}^1 \text{H} coupling and fluorine-proton correlations. X-ray crystallography can definitively assign absolute configuration .

Q. What strategies optimize solubility and stability for pharmacological assays?

Methodological Answer: Formulate hydrochloride salts (as in ) to enhance aqueous solubility. Use co-solvents (e.g., DMSO:water mixtures) and stabilize solutions at pH 4–6. Monitor degradation via accelerated stability studies (40°C/75% RH) with HPLC tracking .

Q. How should researchers address discrepancies in reported biological activity data for derivatives?

Methodological Answer: Standardize assay conditions (cell lines, incubation times, controls). Conduct dose-response curves and validate results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity). ’s approach to testing fluorophenyl derivatives under controlled conditions is instructive .

Q. What computational tools aid in predicting pharmacological activity or metabolic pathways?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to screen against target receptors (e.g., enzymes or GPCRs). Apply QSAR models to predict ADMET properties. ’s structural analogs (e.g., Florfenicol derivatives) suggest leveraging bioisosteric replacements for toxicity reduction .

Q. How can conflicting NMR interpretations of diastereomeric mixtures be resolved?

Methodological Answer: Perform 19F NMR^{19} \text{F NMR} to exploit fluorine’s sensitivity to stereoelectronic environments. Compare experimental data with DFT-calculated chemical shifts (Gaussian or ORCA software). ’s diastereomer-specific 1H NMR^1 \text{H NMR} splitting (δ 5.45–5.49 ppm) highlights the utility of high-field instruments .

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